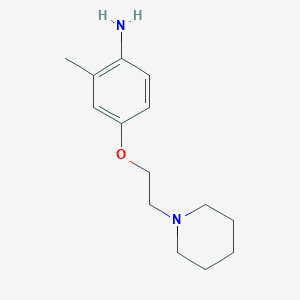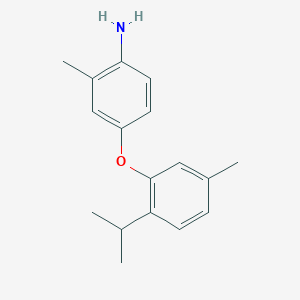
5-ブロモ-2-(3-クロロフェノキシ)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5-Bromo-2-(3-chlorophenoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: It is employed in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
The synthesis of 5-Bromo-2-(3-chlorophenoxy)aniline typically involves a multi-step process. One common method includes the reaction of 3-chlorophenol with 2-bromoaniline in the presence of a base and a suitable solvent . Industrial production methods may involve the use of copper bromide as a reaction oxidant and bromine source, which provides high selectivity and yield .
化学反応の分析
5-Bromo-2-(3-chlorophenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like copper bromide for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
5-Bromo-2-(3-chlorophenoxy)aniline can be compared with other similar compounds, such as:
2-Bromoaniline: Lacks the chlorophenoxy group, making it less versatile in certain synthetic applications.
3-Chlorophenol: Lacks the bromoaniline group, limiting its use in coupling reactions.
5-Bromo-2-chloroaniline: Similar structure but lacks the phenoxy group, affecting its reactivity and applications.
The uniqueness of 5-Bromo-2-(3-chlorophenoxy)aniline lies in its combined bromine, chlorine, and phenoxy functionalities, which provide a wide range of reactivity and applications in various fields .
特性
IUPAC Name |
5-bromo-2-(3-chlorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWMHSIRQZRTEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)



